4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring conjugated to an imidazo[1,2-a]pyridine scaffold via a phenyl linker.
Properties
IUPAC Name |
4-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S/c1-14-3-2-12-24-13-19(22-20(14)24)15-4-8-17(9-5-15)23-27(25,26)18-10-6-16(21)7-11-18/h2-13,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINKFRGHKLWFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor.
Sulfonamide formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine derivative with a sulfonamide reagent, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and reduction: Oxidized or reduced forms of the original compound.
Coupling reactions: Biaryl or other coupled products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, benzenesulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. The compound may exhibit similar properties, potentially acting as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. In vitro studies demonstrated that certain benzenesulfonamides can induce apoptosis in cancer cell lines, such as MDA-MB-231, suggesting a pathway for therapeutic development .
Antimicrobial Properties
The antimicrobial efficacy of sulfonamide derivatives has been well-documented. Compounds structurally related to 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide have been evaluated for their activity against various bacterial strains. Studies indicate that these compounds can inhibit bacterial growth and biofilm formation, making them potential candidates for treating infections caused by resistant strains .
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes due to its structural features. For example, the inhibition of carbonic anhydrase (CA) isoforms has been linked to various biological activities, including anti-inflammatory effects and modulation of pH balance in tissues. The selectivity of these compounds for CA IX over other isoforms could be beneficial in cancer therapy, where CA IX is implicated in tumor progression .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The imidazo[1,2-a]pyridine core is a common feature in many analogs, but substituent variations significantly influence properties. Key comparisons include:
- Halogen Effects : Bromine (Br) in the target compound and compound 1 increases molecular weight and polarizability compared to fluorine (F) or chlorine (Cl) analogs. This may enhance hydrophobic interactions in biological systems.
- Imidazopyridine Substituents : The 8-methyl group in the target compound likely improves metabolic stability compared to electron-withdrawing groups (e.g., 8-bromo in ).
Physical Properties
Melting points and solubility vary with substituent electronic and steric profiles:
| Compound | Melting Point (°C) | Solubility | Reference |
|---|---|---|---|
| 26 | 263–265 | Moderate in DMSO | |
| 27 | 170–172 | High in DCM | |
| 1 | Not reported | Low in water |
- Brominated compounds (e.g., target compound) are expected to have higher melting points than fluorinated analogs due to stronger van der Waals interactions .
Biological Activity
4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, pharmacological properties, and the underlying mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antidiabetic applications.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising antimicrobial and anticancer activities. For instance, studies on thiazole derivatives have shown significant antibacterial and antifungal properties due to their ability to inhibit key bacterial enzymes and disrupt cell wall synthesis .
In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). The mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of specific signaling pathways associated with cancer cell proliferation .
Interaction with Human Serum Albumin (HSA)
A study focused on the pharmacokinetic properties of related sulfonamide compounds revealed their interaction with human serum albumin (HSA), which plays a critical role in drug distribution and efficacy. The binding affinity between the compound and HSA was found to be moderate to strong, suggesting that this interaction could influence the drug's therapeutic effectiveness . The study utilized multi-spectroscopic techniques to elucidate the binding mechanisms, highlighting hydrophobic interactions and hydrogen bonding as key factors.
In Vitro Studies
- Antimicrobial Activity : A series of benzenesulfonamide derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, demonstrating their potential as new antimicrobial agents .
- Anticancer Activity : Compounds structurally related to this compound were evaluated for their cytotoxic effects against various cancer cell lines using the Sulforhodamine B (SRB) assay. Notably, some derivatives showed IC50 values lower than those of established chemotherapeutics, indicating strong anticancer potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
- Protein Binding : The interaction with HSA affects the bioavailability and distribution of the compound within biological systems.
Q & A
Basic: What synthetic routes are recommended for preparing 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide?
The synthesis typically involves cyclization of imidazo[1,2-a]pyridine precursors followed by sulfonamide coupling. Key steps include:
- Cyclization : Reacting 8-methylimidazo[1,2-a]pyridine derivatives with brominated aryl amines using zinc dust and ammonium chloride as reducing agents under reflux conditions .
- Sulfonamide Formation : Coupling the intermediate aryl amine with 4-bromobenzenesulfonyl chloride in anhydrous solvents (e.g., THF) at 0–5°C .
- Characterization : Confirm purity and structure via -/-NMR (e.g., δ 8.62 ppm for aromatic protons), FT-IR (1672 cm for C=O), and LC-MS (m/z 508.0 for [M+1]) .
Advanced: How can conflicting NMR data for sulfonamide derivatives be resolved during characterization?
Discrepancies in chemical shifts or splitting patterns may arise from:
- Tautomerism : Imidazo[1,2-a]pyridine moieties exhibit keto-enol tautomerism; use - HMBC to confirm proton environments .
- Crystallographic Validation : Resolve ambiguity via X-ray diffraction (SHELXL refinement) to determine bond lengths (e.g., C-S ≈ 1.76 Å) and confirm sulfonamide geometry .
- Solvent Effects : Compare DMSO-d vs. CDCl spectra to identify solvent-induced shifts .
Advanced: What computational strategies improve docking accuracy for this compound’s target interactions?
- Grid Parameter Optimization : Use AutoDock Vina to calculate grid maps centered on the sulfonamide group (adjust dimensions: 20 × 20 × 20 Å) .
- Scoring Function Calibration : Prioritize the Vinardo scoring function for sulfonamide-protein interactions, which outperforms default functions in binding affinity prediction .
- Ensemble Docking : Account for protein flexibility by docking against multiple receptor conformations (e.g., MD-sampled structures) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
- -/-NMR : Identify aromatic protons (δ 7.38–8.62 ppm) and sulfonamide carbons (δ 163.7 ppm for C=O) .
- FT-IR : Confirm sulfonamide S=O stretches (1343 cm) and imidazo[1,2-a]pyridine C-N vibrations (1501 cm) .
- LC-MS : Verify molecular weight (e.g., m/z 508.0) and detect bromine isotope patterns .
Advanced: How to address discrepancies between theoretical and experimental LogP values?
- Chromatographic Validation : Use reverse-phase HPLC with a C18 column (MeCN:HO = 70:30) to measure retention times and calculate experimental LogP .
- Computational Adjustments : Apply ClogP corrections for electronegative groups (e.g., -Br and -SO) using Molinspiration or ACD/Labs software .
Advanced: What strategies optimize yield in multi-step synthesis?
- Catalyst Screening : Use Pd(PPh) for Suzuki-Miyaura coupling (85% yield reported for similar imidazo[1,2-a]pyridines) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to remove brominated byproducts .
- Reaction Monitoring : Track intermediates via TLC (R = 0.3–0.5 in 1:1 EtOAc/hexane) to minimize side reactions .
Basic: What structural features are confirmed by X-ray crystallography?
- Sulfonamide Geometry : Bond angles (C-S-N ≈ 106°) and planarity of the sulfonyl group .
- Imidazo[1,2-a]pyridine Core : Confirm fused-ring coplanarity (dihedral angle < 5° between rings) .
- Halogen Positioning : Bromine substituents show C-Br bond lengths of ~1.89 Å .
Advanced: How to evaluate structure-activity relationships (SAR) for biological activity?
- Pharmacophore Modeling : Map the sulfonamide and imidazo[1,2-a]pyridine moieties as hydrogen-bond acceptors using Schrödinger’s Phase .
- Bioisosteric Replacement : Compare IC values (e.g., 15.6–26.8 mmol L) when substituting -Br with -CF or -Cl to assess electronic effects .
- Combination Studies : Test synergy with radiation (e.g., 2 Gy dose) to enhance antiproliferative activity in HEPG2 cells .
Advanced: How to validate synthetic intermediates with conflicting mass spectrometry data?
- High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., CHBrNOS) with < 5 ppm error .
- Isotopic Pattern Analysis : Compare theoretical vs. observed ratios (1:1) to distinguish brominated products from impurities .
Basic: What are the stability considerations for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
